

An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-2-methylpropan-1-amine

Cat. No.: B3195021

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-2-methylpropan-1-amine is a fascinating yet understudied molecule that holds potential in various fields of chemical research, particularly in medicinal chemistry and materials science. The introduction of a fluorine atom into the neopentyl amine scaffold can significantly alter the compound's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. These modifications are highly sought after in drug design to enhance pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the current knowledge on **2-Fluoro-2-methylpropan-1-amine**, including its properties, a proposed synthetic route based on established chemical principles, and a discussion of its potential applications. Due to the limited availability of published experimental data, this guide also highlights areas for future research and development.

Chemical and Physical Properties

While experimental data for **2-Fluoro-2-methylpropan-1-amine** is scarce in peer-reviewed literature, its fundamental properties have been computed and are available in chemical databases. These properties are summarized in the tables below for both the free base and its hydrochloride salt.

Table 1: Computed Properties of **2-Fluoro-2-methylpropan-1-amine**^[1]

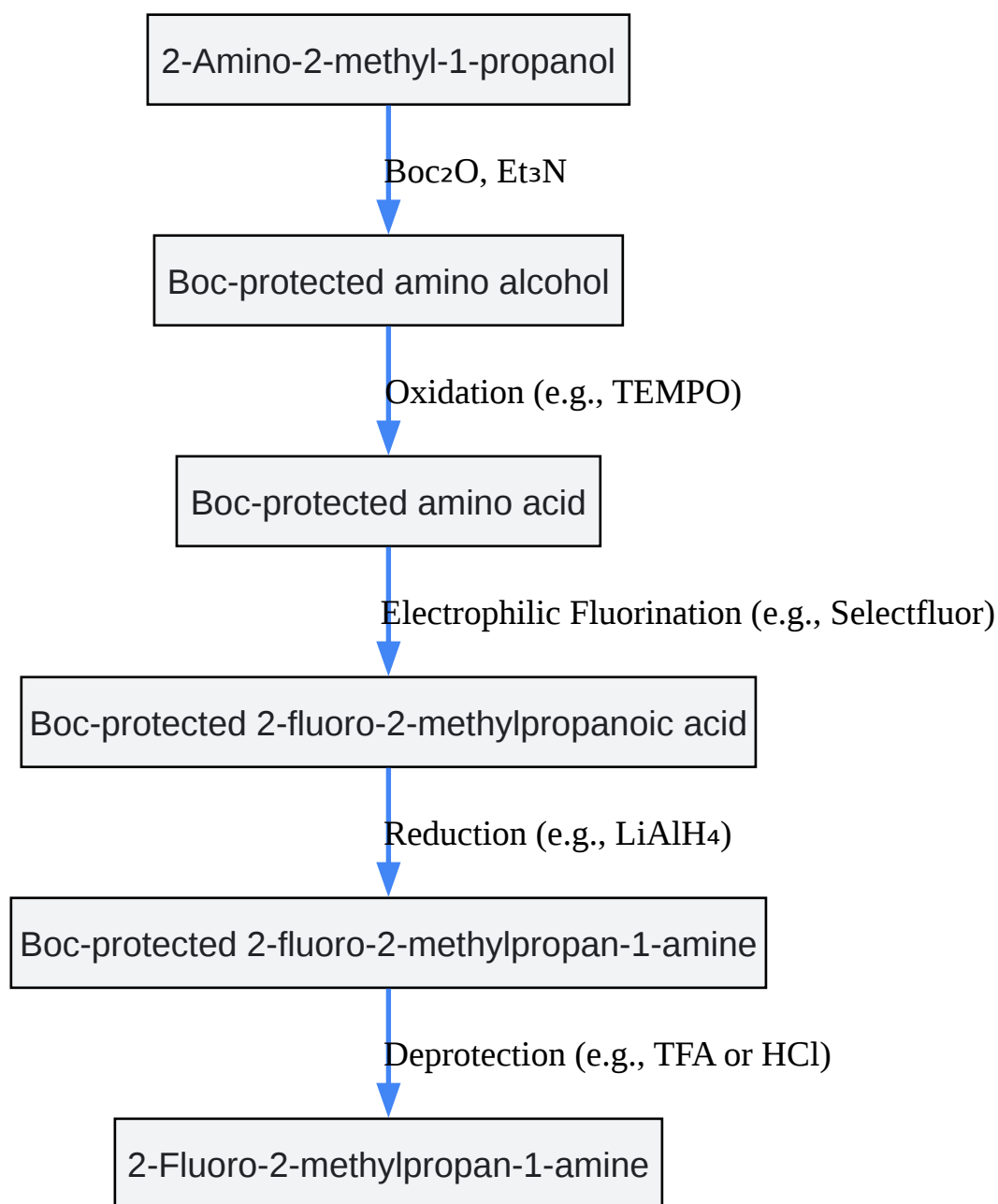
Property	Value
Molecular Formula	C ₄ H ₁₀ FN
Molecular Weight	91.13 g/mol
IUPAC Name	2-fluoro-2-methylpropan-1-amine
CAS Number	879121-42-3
Canonical SMILES	CC(C)(CN)F
InChI Key	YRCWDUIBSJKELW-UHFFFAOYSA-N
Topological Polar Surface Area	26 Å ²
Complexity	42.8

Table 2: Computed Properties of **2-Fluoro-2-methylpropan-1-amine** Hydrochloride[2]

Property	Value
Molecular Formula	C ₄ H ₁₁ ClFN
Molecular Weight	127.59 g/mol
IUPAC Name	2-fluoro-2-methylpropan-1-amine;hydrochloride
CAS Number	879001-63-5
Canonical SMILES	CC(C)(CN)F.Cl
InChI Key	REOSCHXVONAVMN-UHFFFAOYSA-N

Proposed Synthesis and Experimental Protocols

Currently, there are no published, detailed experimental protocols for the synthesis of **2-Fluoro-2-methylpropan-1-amine**. However, based on general methodologies for the synthesis of fluorinated amines, a plausible synthetic route can be proposed. The following workflow outlines a potential multi-step synthesis starting from a commercially available precursor.



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Caption: A proposed synthetic pathway for **2-Fluoro-2-methylpropan-1-amine**.

Detailed Hypothetical Experimental Protocol:

This protocol is a conceptual outline and would require optimization and validation in a laboratory setting.

Step 1: Protection of the Amine

- To a solution of 2-amino-2-methyl-1-propanol in a suitable solvent (e.g., dichloromethane), add triethylamine (Et_3N) as a base.
- Slowly add a solution of di-tert-butyl dicarbonate (Boc_2O) in the same solvent at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
- Work up the reaction by washing with aqueous solutions and drying the organic layer.
- Purify the resulting Boc-protected amino alcohol by column chromatography.

Step 2: Oxidation to the Carboxylic Acid

- Dissolve the Boc-protected amino alcohol in a suitable solvent system (e.g., a mixture of acetonitrile, water, and a buffer).
- Add a catalytic amount of a stable radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), and a co-oxidant like sodium hypochlorite (NaOCl).
- Maintain the pH of the reaction mixture and monitor the progress by TLC.
- Upon completion, quench the reaction and extract the product into an organic solvent.
- Purify the resulting Boc-protected amino acid.

Step 3: Electrophilic Fluorination

- The Boc-protected amino acid is treated with a suitable electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).
- The reaction is typically carried out in a polar aprotic solvent like acetonitrile.
- The progress of the reaction should be carefully monitored due to the high reactivity of the fluorinating agent.

- Upon completion, the reaction is quenched, and the fluorinated product is extracted and purified.

Step 4: Reduction of the Carboxylic Acid

- The purified Boc-protected 2-fluoro-2-methylpropanoic acid is dissolved in an anhydrous ether solvent (e.g., tetrahydrofuran).
- The solution is slowly added to a suspension of a strong reducing agent, such as lithium aluminum hydride (LiAlH_4), at a low temperature (e.g., $0\text{ }^\circ\text{C}$).
- The reaction is carefully quenched with water and an aqueous base.
- The resulting Boc-protected **2-fluoro-2-methylpropan-1-amine** is extracted and purified.

Step 5: Deprotection of the Amine

- The Boc-protected amine is dissolved in a suitable solvent, and a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, is added.
- The reaction is stirred at room temperature until the deprotection is complete (monitored by TLC).
- The solvent and excess acid are removed under reduced pressure to yield the final product, **2-Fluoro-2-methylpropan-1-amine**, likely as its corresponding salt.

Spectroscopic Data Analysis (Predicted)

While experimental spectra for **2-Fluoro-2-methylpropan-1-amine** are not readily available, we can infer expected characteristics based on its structure and data from analogous compounds like 2-fluoro-2-methylpropane.[3]

Table 3: Predicted Spectroscopic Data for **2-Fluoro-2-methylpropan-1-amine**

Technique	Predicted Key Features
^1H NMR	- A singlet or a doublet for the two methyl groups, likely showing coupling to the fluorine atom. - A singlet or a doublet for the methylene (-CH ₂ -) group adjacent to the amine, potentially showing coupling to the fluorine atom. - A broad singlet for the amine protons (-NH ₂).
^{13}C NMR	- A quaternary carbon signal split into a doublet due to coupling with the fluorine atom. - A signal for the two equivalent methyl carbons, also likely showing coupling to fluorine. - A signal for the methylene carbon adjacent to the amine.
^{19}F NMR	- A single resonance, likely a multiplet due to coupling with the protons of the methyl and methylene groups.
Mass Spec.	- A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, including the loss of a methyl group or the amine functionality.

Potential Applications and Future Research

The unique properties imparted by the fluorine atom make **2-Fluoro-2-methylpropan-1-amine** an attractive building block for several applications:

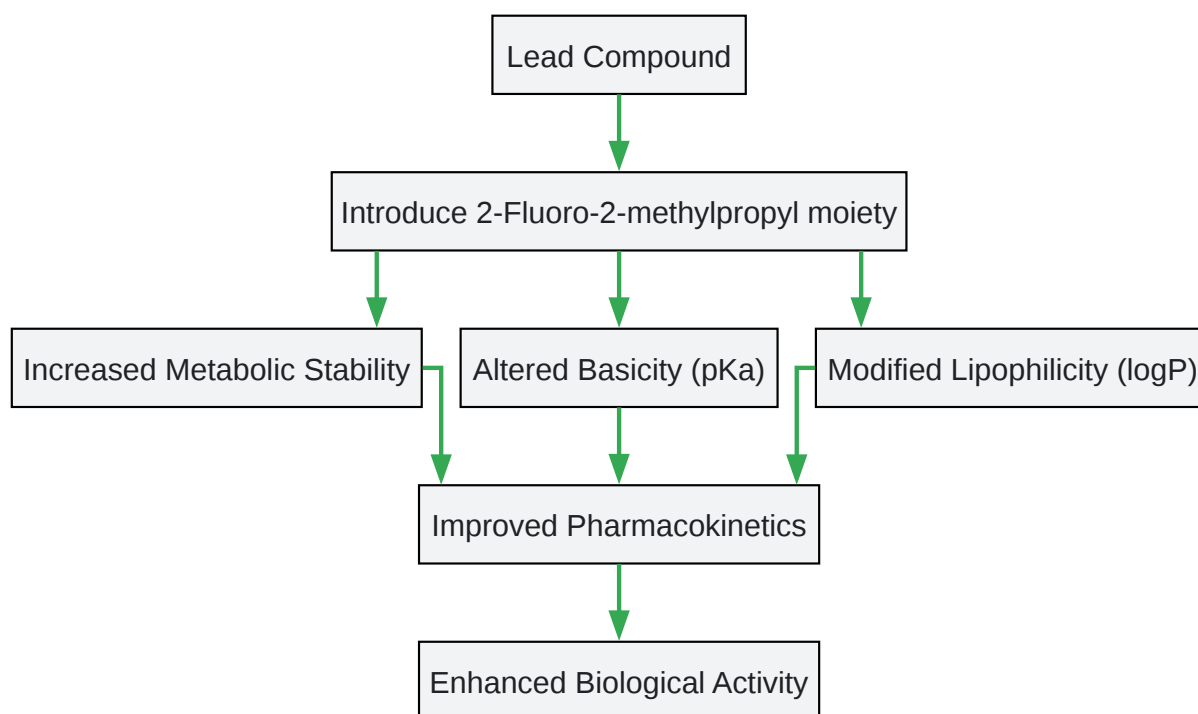
- **Medicinal Chemistry:** The introduction of a fluorine atom can block metabolic oxidation at the tertiary carbon, potentially increasing the half-life of a drug candidate. The reduced basicity of the amine group can also improve oral bioavailability.
- **Agrochemicals:** Similar to pharmaceuticals, fluorinated compounds often exhibit enhanced efficacy and altered environmental persistence in agrochemical applications.
- **Materials Science:** Fluorinated amines can be used as monomers or modifying agents for polymers, imparting properties such as hydrophobicity and thermal stability.

Future research should focus on:

- Development of a robust and scalable synthetic route: The proposed pathway requires experimental validation and optimization.
- Full characterization of the compound: Detailed spectroscopic and physicochemical analysis is needed to confirm its properties.
- Exploration of its biological activity: Screening **2-Fluoro-2-methylpropan-1-amine** and its derivatives in various biological assays could uncover novel therapeutic applications.

Logical Relationships in Drug Discovery

The rationale for incorporating a 2-fluoro-2-methylpropyl group into a drug candidate can be visualized as follows:



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Caption: Rationale for using 2-fluoro-2-methylpropyl group in drug design.

This guide serves as a foundational document for researchers interested in **2-Fluoro-2-methylpropan-1-amine**. While the current body of literature is limited, the potential of this compound warrants further investigation. The proposed synthetic strategies and predicted properties herein provide a solid starting point for future experimental work.

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References

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- 3. Propane, 2-fluoro-2-methyl- | C₄H₉F | CID 9626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Fluoro-2-methylpropan-1-amine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3195021#2-fluoro-2-methylpropan-1-amine-literature-review]

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